![molecular formula C16H18N4O3S B2771988 4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034613-99-3](/img/structure/B2771988.png)
4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
The compound “4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of pyrimidine derivatives, which this compound is a part of, involves various methods. One common method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The morpholine ring is in a position to make a nontraditional CH・・・O HB to Gly16 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Scientific Research Applications
Antitumor Activity
Pyrazolines and their derivatives have garnered attention due to their antitumor properties. These compounds exhibit selective inhibitory effects against cancer cells, making them promising candidates for cancer therapy. Research on the antitumor activity of our compound could provide insights into its mechanism of action and potential clinical applications .
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Understanding the impact of our compound on the nervous system is crucial. Investigating its effects on acetylcholinesterase (AchE) activity can shed light on its neurotoxic potential. AchE plays a vital role in nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. Assessing the compound’s impact on AchE levels in both vertebrates and fish could provide valuable information .
Oxidative Stress and Antioxidant Properties
Oxidative stress contributes to various diseases, and compounds with antioxidant properties are essential for maintaining cellular health. Our compound’s ability to scavenge free radicals and reduce oxidative damage warrants investigation. Researchers can explore its impact on reactive oxygen species (ROS) and evaluate its potential as an antioxidant agent .
Inhibition of Kinases
Certain pyrimidine derivatives, including our compound, have demonstrated inhibitory activity against kinases. Specifically, compound 64 exhibited potent inhibition of GSK-3β (glycogen synthase kinase-3β). Kinases play critical roles in cell signaling pathways, and targeting them can have therapeutic implications. Further studies could explore the compound’s selectivity and efficacy against other kinases .
Synthesis and Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of our compound is essential for drug development. Researchers can explore modifications to its chemical structure to enhance specific properties, such as bioavailability, solubility, and target selectivity. Synthesizing related derivatives and evaluating their biological activities will contribute to SAR insights .
Other Potential Applications
While the above fields represent key areas of interest, our compound’s versatility may extend to other applications. Researchers could explore its antibacterial, antifungal, antiparasitic, and anti-inflammatory properties. Additionally, investigations into its pharmacokinetics, toxicity, and metabolic pathways are warranted .
Mechanism of Action
Target of Action
The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This disruption of the cell cycle and induction of apoptosis can lead to the reduction of tumor growth .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48-90 nM .
Future Directions
The compound has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . This suggests that future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
4-[6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-24(22,14-4-2-1-3-5-14)20-11-13-10-17-16(18-15(13)12-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIBHAJCYRASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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